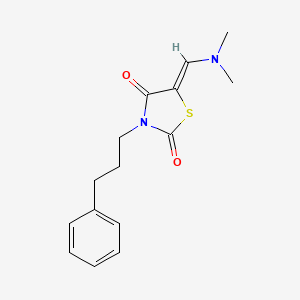
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of thiazolidinedione compounds that have been extensively studied for their biological and pharmacological activities. Additionally, it will list future directions for further research.
Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cell Lines
Thiazolidinedione derivatives, such as those synthesized with various substituted aromatic sulfonyl chlorides and alkyl halides, have been evaluated for their antiproliferative activity against different human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The importance of the nitro group on the thiazolidinone moiety and the role of the fourth position of the substituted aryl ring in antiproliferative activity were highlighted, with certain derivatives showing potent activity across tested carcinoma cell lines (Chandrappa et al., 2008).
Microwave-Assisted Synthesis
The compound's relevance extends to synthetic chemistry, where derivatives have been synthesized under microwave irradiation. This method offers a rapid and efficient pathway to obtain thiazolidinedione derivatives, which have potential applications in medicinal chemistry and drug design (Al-Zaydi, 2010).
Structural Diversity and Biological Activity
Derivatives of 5-substituted-2,4-thiazolidinedione exhibit a broad spectrum of biological activities. Synthesis of new derivatives by direct acylation has expanded the structural diversity of this compound class. The structural confirmation through various analytical methods lays the groundwork for further exploration of their biological applications (Popov-Pergal et al., 2010).
Stereoselective Synthesis and Analog Studies
The stereoselective synthesis of 5-[(Z)-heteroarylmethylidene] substituted hydantoins and thiohydantoins demonstrates the versatility of thiazolidinedione derivatives in generating structurally diverse molecules. These studies are crucial for developing compounds with potential therapeutic applications, showcasing the adaptability of thiazolidinedione scaffolds in medicinal chemistry (Jakšea et al., 2002).
Antibacterial and Antifungal Activities
Novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the compound's potential as a versatile scaffold for developing new antimicrobial agents with a wide range of biological activities (Mohanty et al., 2015).
Propriétés
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-16(2)11-13-14(18)17(15(19)20-13)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPFFWMDLXLBX-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

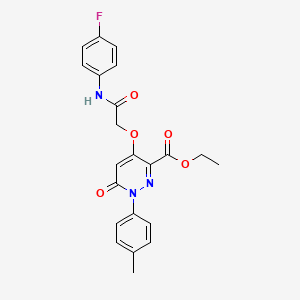
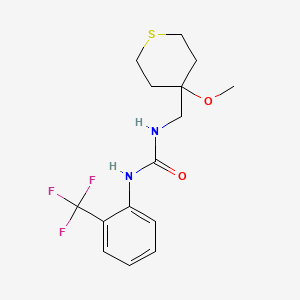
![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)
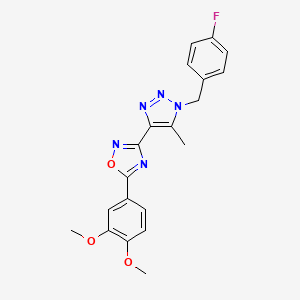
![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)
![2-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2971691.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)
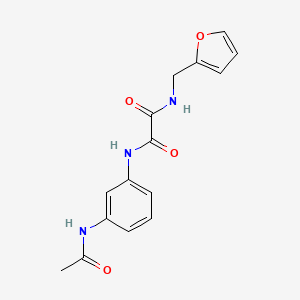
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(3-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)
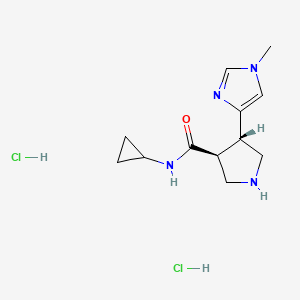
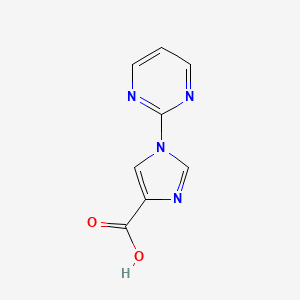
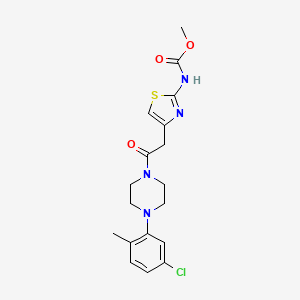
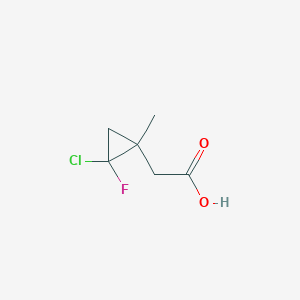
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)